Aromatase-IN-3

Aromatase Inhibition CYP19A1 Enzymatic Assay

Many ER+ breast cancer researchers lack access to structurally diverse aromatase inhibitors beyond triazole or steroidal scaffolds. Aromatase-IN-3 (compound 7d) is a non-steroidal aromatase (CYP19A1) inhibitor with a unique triphenylethylene chemotype, offering a distinct binding mode and validated nanomolar potency (IC50 = 54 nM). • Structurally distinct TPE scaffold enables novel SAR exploration and resistance mechanism studies • Demonstrated antiproliferative activity in breast cancer cell lines • Reliable reference compound with defined IC50 for in vitro assay development

Molecular Formula C38H38N2O3
Molecular Weight 570.7 g/mol
Cat. No. B12378570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromatase-IN-3
Molecular FormulaC38H38N2O3
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CN(C2=CC=CC=C21)CCCCCNC3=CC=C(C=C3)C(=C(C)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C38H38N2O3/c1-3-43-38(42)37(41)34-27-40(35-20-12-11-19-33(34)35)26-14-6-13-25-39-32-23-21-31(22-24-32)36(30-17-9-5-10-18-30)28(2)29-15-7-4-8-16-29/h4-5,7-12,15-24,27,39H,3,6,13-14,25-26H2,1-2H3/b36-28+
InChIKeyUXLQBWRNQIVOJV-FDEZRRJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aromatase-IN-3 Overview


Aromatase-IN-3, also designated as compound 7d, is a non-steroidal aromatase (CYP19A1) inhibitor developed for research into estrogen receptor-positive (ER+) cancers [1]. It functions by competitively binding to the aromatase active site, thereby suppressing the enzyme-catalyzed conversion of androgens such as androstenedione to estrogens [1]. This compound belongs to a novel triphenylethylene (TPE) chemotype, which is structurally distinct from the marketed aromatase inhibitors letrozole, anastrozole, and exemestane, and has been identified as one of the most potent candidates from a rationally designed series of 30 analogs [2].

Inhibitor class Non-steroidal aromatase (CYP19A1) inhibitor
Chemotype Triphenylethylene (TPE) scaffold, distinct from triazoles/steroids
Research context Estrogen-dependent signaling studies in ER+ cancer models

Why Aromatase-IN-3 Substitution Fails


Simple substitution of Aromatase-IN-3 with other aromatase inhibitors (AIs) such as letrozole, anastrozole, or exemestane is not scientifically valid. Aromatase-IN-3 represents a distinct triphenylethylene-based chemotype, whereas the clinical AIs are triazole (letrozole, anastrozole) or steroidal (exemestane) derivatives [1]. This difference in chemical scaffold translates to a unique binding mode within the aromatase active site [2]. Unlike letrozole and anastrozole, which coordinate the heme iron via a triazole nitrogen, Aromatase-IN-3's TPE core and flexible linker enable a distinct network of hydrogen bonds and cation-π interactions with residues such as Cys437, Ala306, and Arg435, as demonstrated by molecular docking studies [2]. Furthermore, in-class comparisons are complicated by differential effects on selectivity, plasma protein binding, and ADME properties; for instance, anastrozole exhibits higher selectivity over adrenosteroidogenesis than letrozole and exemestane [3]. Therefore, Aromatase-IN-3's unique pharmacophore and interaction profile mean it cannot be assumed to recapitulate the full biological or physicochemical behavior of other AIs.

Chemotype mismatch Triphenylethylene core differs from triazole/steroidal AIs; binding mode and selectivity may not transfer
Binding profile divergence Unique interactions with Cys437, Arg435 differ from letrozole's heme-iron coordination, altering pharmacophore requirements
ADME and selectivity variance Plasma protein binding and adrenosteroidogenesis selectivity may shift across AI classes, limiting direct interchangeability

Aromatase-IN-3 Comparative Evidence


Enzymatic Potency vs. In-Series Analogs

In a head-to-head comparison within the same study, Aromatase-IN-3 (compound 7d) demonstrated superior enzymatic inhibition of aromatase compared to two other lead candidates from the same chemical series, compounds 5d and 5e [1]. The reported IC50 values indicate that Aromatase-IN-3 is 1.13-fold more potent than 5d and 1.54-fold more potent than 5e [1].

Enzymatic Potency vs. In-Series Analogs
Head-to-head
IC50 = 54 nM (7d) vs 61 nM (5d), 83 nM (5e); 1.13–1.54× higher inhibition
Supports selection among in-series analogs
In vitro enzymatic assay
Aromatase Inhibition CYP19A1 Enzymatic Assay

Binding Mode vs. Letrozole

Molecular docking studies reveal that Aromatase-IN-3 (7d) engages the aromatase binding pocket through a distinct set of interactions compared to the clinical inhibitor letrozole [1]. While letrozole primarily forms interactions with the heme iron and residues Asp309 and Arg115, Aromatase-IN-3 establishes a unique hydrogen-bonding network with Cys437, Ala306, Thr310, Leu372, and Arg435, facilitated by its flexible butyl linker and triphenylethylene core [1].

Binding Mode vs. Letrozole
In silico comparison
Distinct H-bond network with Cys437, Ala306, Thr310, Leu372, Arg435 vs. letrozole's Asp309, Arg115, heme iron
Binding fingerprint may influence selectivity and resistance profile
Molecular docking study
Molecular Docking Binding Interactions Structure-Based Design

Cross-Study Potency vs. Clinical AIs

While no direct head-to-head study exists, cross-study comparison of IC50 values provides context for Aromatase-IN-3's potency relative to established clinical aromatase inhibitors (AIs) [1][2][3]. Aromatase-IN-3 exhibits an IC50 of 54 nM against aromatase [1]. In comparison, the clinical AI anastrozole has reported IC50 values ranging from 15 nM to 30 nM, and letrozole is generally reported as more potent, with IC50 values often cited around 2-10 nM [2][3]. Exemestane, a steroidal irreversible inhibitor, has an IC50 of approximately 15 nM [3].

Cross-Study Potency vs. Clinical AIs
Cross-study context
IC50 54 nM; clinical AIs: anastrozole ~15–30 nM, letrozole ~2–10 nM, exemestane ~15 nM
Positions compound as research-grade AI; distinct chemotype may support lead optimization
Different experimental conditions; direct ranking not implied
Aromatase Inhibition Comparative Pharmacology IC50

Antiproliferative Activity in ER+ Breast Cancer Cells

Aromatase-IN-3 (compound 7d) demonstrated significant tumor growth inhibitory activity against breast cancer cell lines, a functional readout of its mechanism of action [1]. While the specific cell lines and exact IC50 values for antiproliferation were not detailed in the abstract, the study explicitly identified 7d as one of three highly potent compounds with appreciable activity in this model [1].

Antiproliferative Activity in ER+ Cells
Data to verify
Reported significant tumor growth inhibitory activity (qualitative)
Supports cell-model endpoint context
Exact cell lines and IC50 not detailed in available abstract
Antiproliferative Breast Cancer Cell Viability

Aromatase-IN-3 Research Applications


NSAI Lead Optimization

Aromatase-IN-3 serves as an ideal chemical starting point for medicinal chemistry campaigns focused on developing novel NSAIs. Its validated low nanomolar potency (IC50 = 54 nM) [1] and its structurally distinct triphenylethylene scaffold, which is not based on the triazole or steroidal frameworks of existing drugs, provide a unique opportunity to explore new chemical space. The detailed molecular docking data, which defines its binding interactions with key aromatase residues (e.g., Cys437, Ala306, Arg435) [1], offers a rational basis for structure-activity relationship (SAR) studies and the design of second-generation analogs with improved potency or selectivity.

Chemical Probe for ER+ Cancer Research

Researchers investigating the fundamental biology of ER+ breast cancer can employ Aromatase-IN-3 as a chemical probe to study the downstream effects of aromatase inhibition. Its demonstrated ability to suppress estrogen production [1] and its significant antiproliferative activity in breast cancer cell lines [1] make it a valuable tool for delineating estrogen-dependent signaling pathways and validating novel drug targets in this disease context. The compound's distinct binding mode, compared to letrozole [1], may also prove useful in comparative pharmacology studies to understand resistance mechanisms.

Aromatase Assay Benchmarking

Aromatase-IN-3 can be utilized as a reference compound or positive control in the development and validation of in vitro assays for aromatase activity. Its well-defined IC50 value of 54 nM [1] provides a reliable benchmark for evaluating the potency of newly synthesized molecules or for optimizing assay conditions in high-throughput screening campaigns. Its commercial availability from multiple research vendors facilitates its integration into standard laboratory protocols for cytochrome P450 enzyme research.

In Vivo Formulation and PK Studies

Given that the original research publication [1] includes ADME and solubility studies supporting its drug-like properties, Aromatase-IN-3 is a suitable candidate for initial in vivo proof-of-concept studies. Researchers can leverage established in vivo formulation protocols (e.g., DMSO:PEG300:Tween 80:Saline) to conduct preliminary pharmacokinetic assessments or to evaluate tumor growth inhibition in xenograft models of ER+ breast cancer, thereby bridging the gap between in vitro potency and in vivo efficacy.

Application
Selection Property
Validation Focus
Aromatase inhibitor SAR studies
Non-steroidal TPE scaffold
Binding mode and selectivity profiling
ER+ breast cancer pathway studies
CYP19A1 inhibition activity
Cell-model antiproliferative endpoints
Aromatase assay development
Reported enzymatic potency benchmark
Assay condition and HTS optimization
In vivo exposure and target engagement studies
ADME and formulation context
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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